molecular formula C13H17BrO3 B14057631 1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one

Cat. No.: B14057631
M. Wt: 301.18 g/mol
InChI Key: BOXPZSNPLZATDS-UHFFFAOYSA-N
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Description

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated ketone, characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-diethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is controlled to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Reduction: Formation of 1-(2,3-diethoxyphenyl)propan-2-ol.

    Oxidation: Formation of 1-(2,3-diethoxyphenyl)propanoic acid.

Scientific Research Applications

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(2,3-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its chemical properties and reactivity. This structural feature distinguishes it from other brominated ketones and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

1-bromo-1-(2,3-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17BrO3/c1-4-16-11-8-6-7-10(12(14)9(3)15)13(11)17-5-2/h6-8,12H,4-5H2,1-3H3

InChI Key

BOXPZSNPLZATDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C(C(=O)C)Br

Origin of Product

United States

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